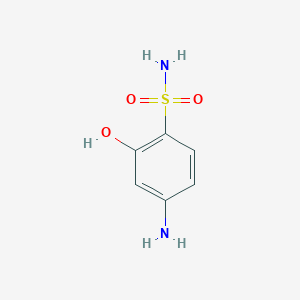

4-Amino-2-hydroxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-hydroxybenzenesulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Aplicaciones Científicas De Investigación

Synthesis of Complex Chemical Structures

4-Amino-2-hydroxybenzenesulfonamide has been utilized in the synthesis of complex chemical structures, such as fused-ring systems containing 1,2,4-benzo thiadiazines. These compounds have been prepared through reactions with aldehydes, allowing the fusion of additional rings to the benzothiadiazine structure (Wei, Bell, & Childress, 1966).

Development of Hypoglycemic Agents

In the field of medicinal chemistry, 4-Amino-2-hydroxybenzenesulfonamide derivatives have been synthesized for potential use as hypoglycemic agents. These compounds, including 2-hydroxy-1,4,3-benzoxathiazine-4,4-dioxides, have been prepared and described for their potential therapeutic applications (Suzue & Irikura, 1968).

Antimicrobial Applications

Some derivatives of 4-Amino-2-hydroxybenzenesulfonamide, like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, have shown significant antimicrobial activity. These compounds have been evaluated against various bacterial strains and fungi, demonstrating higher antimicrobial activity compared to parent compounds (Vanparia et al., 2010).

Anticancer Research

In cancer research, derivatives of 4-Amino-2-hydroxybenzenesulfonamide have been synthesized and evaluated for their anticancer effects. For instance, aminothiazole-paeonol derivatives have been tested on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinomas (Tsai et al., 2016).

Pharmaceutical Development

The compound has also been used in the development of new pharmaceuticals. For example, aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated as potential anti-inflammatory agents. These derivatives have shown significant anti-inflammatory activity in in vivo studies (Mahdi, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIHCDWQOSNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)

![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)